molecular formula C12H11N3O B463717 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide CAS No. 303770-63-0

3-[(1H-pyrrol-2-ylmethylene)amino]benzamide

Cat. No.: B463717
CAS No.: 303770-63-0
M. Wt: 213.23g/mol
InChI Key: QRXHEYDNJMWUJP-UHFFFAOYSA-N
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Description

3-[(1H-pyrrol-2-ylmethylene)amino]benzamide is a chemical compound that features a benzamide group linked to a pyrrole ring through a methylene bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide typically involves the condensation reaction between 2-formylpyrrole and 3-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-pyrrol-2-ylmethylene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the ortho and para positions relative to the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-[(1H-pyrrol-2-ylmethylene)amino]benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: A derivative of pyrrole with a carboxylic acid group.

    3-Aminobenzamide: A benzamide derivative with an amino group at the meta position.

    2-Formylpyrrole: A pyrrole derivative with a formyl group.

Uniqueness

3-[(1H-pyrrol-2-ylmethylene)amino]benzamide is unique due to its specific structure, which combines a pyrrole ring with a benzamide group through a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1H-pyrrol-2-ylmethylideneamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-12(16)9-3-1-4-10(7-9)15-8-11-5-2-6-14-11/h1-8,14H,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXHEYDNJMWUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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